(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is an organic compound that belongs to the class of piperidines and oxazoles It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and an oxazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors, often under dehydrating conditions.
Coupling of Piperidine and Oxazole Rings: The final step involves coupling the piperidine and oxazole rings through a condensation reaction, often using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperidine or oxazole derivatives.
Substitution: Formation of substituted piperidine or oxazole derivatives.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone: Similar structure with trimethoxyphenyl group instead of methoxyphenyl.
(3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to its specific combination of piperidine and oxazole rings, along with the methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C18H24N2O3/c1-12-5-4-6-13(2)20(12)18(21)17-11-16(19-23-17)14-7-9-15(22-3)10-8-14/h7-10,12-13,17H,4-6,11H2,1-3H3 |
InChI Key |
FRQMOAXZCPMQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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